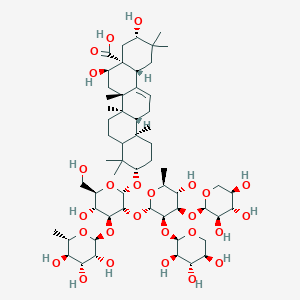
2-Ethylsulfanylbenzimidazol-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethylsulfanylbenzimidazol-1-amine, also known as 2-ESBA, is a chemical compound with potential applications in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In
Mecanismo De Acción
The exact mechanism of action of 2-Ethylsulfanylbenzimidazol-1-amine is not fully understood. However, it has been proposed that it may act by inhibiting certain enzymes or signaling pathways involved in inflammation or tumor growth. It has also been suggested that it may act by inducing apoptosis, or programmed cell death, in cancer cells.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 2-Ethylsulfanylbenzimidazol-1-amine can affect various biochemical and physiological processes in cells and organisms. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the activation of NF-κB, a transcription factor involved in inflammation. It has also been found to induce cell cycle arrest and apoptosis in cancer cells, as well as to inhibit the growth and proliferation of certain bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Ethylsulfanylbenzimidazol-1-amine in lab experiments is its potential as a drug candidate for the treatment of various diseases. It has also been found to be relatively stable and easy to synthesize. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in experiments. Additionally, its potential toxicity and side effects have not been fully studied, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-Ethylsulfanylbenzimidazol-1-amine. One direction is to further investigate its mechanism of action and its potential as a drug candidate for the treatment of various diseases. Another direction is to study its potential toxicity and side effects in more detail. Additionally, it may be worthwhile to explore the potential of 2-Ethylsulfanylbenzimidazol-1-amine as a probe for studying certain biochemical and physiological processes in cells and organisms.
Métodos De Síntesis
The synthesis of 2-Ethylsulfanylbenzimidazol-1-amine has been achieved through several methods, including the reaction of 2-ethylthioaniline with o-phenylenediamine in the presence of a catalyst and the reaction of 2-ethylthioaniline with carbon disulfide followed by the reaction with sodium hydroxide. The yield of the synthesis has been reported to be around 50-60%.
Aplicaciones Científicas De Investigación
2-Ethylsulfanylbenzimidazol-1-amine has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. It has also been studied for its potential as a drug candidate for the treatment of certain diseases, such as cancer and Alzheimer's disease.
Propiedades
Número CAS |
151693-50-4 |
|---|---|
Nombre del producto |
2-Ethylsulfanylbenzimidazol-1-amine |
Fórmula molecular |
C9H11N3S |
Peso molecular |
193.27 g/mol |
Nombre IUPAC |
2-ethylsulfanylbenzimidazol-1-amine |
InChI |
InChI=1S/C9H11N3S/c1-2-13-9-11-7-5-3-4-6-8(7)12(9)10/h3-6H,2,10H2,1H3 |
Clave InChI |
YIWSUKBEYMWMNH-UHFFFAOYSA-N |
SMILES |
CCSC1=NC2=CC=CC=C2N1N |
SMILES canónico |
CCSC1=NC2=CC=CC=C2N1N |
Sinónimos |
1H-Benzimidazol-1-amine,2-(ethylthio)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(1R,2S,5S)-Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride](/img/structure/B124156.png)




![Dipotassium;6-amino-2-(5-aminopentyl)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate](/img/structure/B124164.png)





